Ethyl 4-[(4-ethoxyphenyl)amino]-6-methylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-[(4-ethoxyphenyl)amino]-6-methylquinoline-3-carboxylate is a synthetic organic compound with a complex structure. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an ethoxyphenyl group, an amino group, and a carboxylate ester group attached to a quinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-ethoxyphenyl)amino]-6-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where an ethoxybenzene derivative reacts with the quinoline core.
Amination: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with the quinoline derivative.
Esterification: The carboxylate ester group is formed through esterification reactions, typically involving the reaction of a carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-ethoxyphenyl)amino]-6-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogenating agents, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Ethyl 4-[(4-ethoxyphenyl)amino]-6-methylquinoline-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.
Biological Research: It is used as a probe to study enzyme activities, receptor binding, and cellular pathways.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-ethoxyphenyl)amino]-6-methylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activities, modulate receptor functions, and interfere with DNA replication and transcription processes. These interactions lead to various biological effects, including cytotoxicity, antimicrobial activity, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(cyclobutylcarbonyl)amino]-4-(4-ethoxyphenyl)-3-thiophenecarboxylate
- 6-(Substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones
Uniqueness
Ethyl 4-[(4-ethoxyphenyl)amino]-6-methylquinoline-3-carboxylate is unique due to its specific quinoline core structure, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced potency, selectivity, and stability, making it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H22N2O3 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 4-(4-ethoxyanilino)-6-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C21H22N2O3/c1-4-25-16-9-7-15(8-10-16)23-20-17-12-14(3)6-11-19(17)22-13-18(20)21(24)26-5-2/h6-13H,4-5H2,1-3H3,(H,22,23) |
InChI Key |
GBVPYUKNERXAGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)OCC)C |
Origin of Product |
United States |
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